molecular formula C21H24N2O3 B14956467 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B14956467
M. Wt: 352.4 g/mol
InChI Key: QKCDOUJYLSIFJE-UHFFFAOYSA-N
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Description

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide is a synthetic small molecule characterized by a propanamide backbone linking two aromatic moieties: a 4-methoxy-substituted indole and a 4-methoxyphenyl group. The indole ring is connected via a two-carbon ethyl chain, while the methoxyphenyl group is attached to the propanamide’s β-carbon.

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C21H24N2O3/c1-25-17-9-6-16(7-10-17)8-11-21(24)22-13-15-23-14-12-18-19(23)4-3-5-20(18)26-2/h3-7,9-10,12,14H,8,11,13,15H2,1-2H3,(H,22,24)

InChI Key

QKCDOUJYLSIFJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCN2C=CC3=C2C=CC=C3OC

Origin of Product

United States

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity . This compound may exert its effects through pathways involving signal transduction, gene expression, and protein-protein interactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomerism in Indole Derivatives

Compounds with methoxy groups at different positions on the indole ring exhibit distinct physicochemical and biological properties. For example:

  • Y042-5816 : 4-Methoxyindole derivative with a 5-phenyloxazole-propanamide chain.
  • Y042-5817 : 5-Methoxyindole analog of Y042-5814.
Property Y042-5816 (4-OCH₃) Y042-5817 (5-OCH₃)
Molecular Weight 389.45 389.45
Available Quantity 2 mg 3 mg
Structural Impact Altered electronic density on indole, potentially affecting π-π stacking or hydrogen bonding .

The 4-methoxy substitution may enhance steric accessibility compared to the 5-position, influencing receptor binding or metabolic stability.

Propanamide vs. Acrylamide Linkers

Replacing the propanamide chain with an acrylamide group introduces conformational rigidity and electronic differences:

  • Target Compound : Flexible propanamide linker.
  • (E)-3-(4-Methoxyphenyl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)acrylamide (6q) : Rigid acrylamide backbone with a 2-methylindole group.
Property Target Compound Compound 6q
Linker Type Propanamide Acrylamide
Indole Substituent 4-OCH₃ 2-CH₃
Biological Relevance Potential for flexible target engagement Enhanced planarity may improve binding to flat enzymatic pockets .

Antioxidant and Anti-Inflammatory Analogs

Structural modifications to the propanamide chain or aromatic groups significantly alter bioactivity:

  • N-(1,3-Dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide: Exhibits 1.4× higher antioxidant activity than ascorbic acid due to the electron-withdrawing isoindole dione moiety, which stabilizes radical intermediates .
  • N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide : Shows anti-inflammatory activity (IC₅₀ = 17.00 µM) attributed to catechol (3,4-di-OH) groups enhancing hydrogen-bond donation .
Compound Key Feature Activity (IC₅₀ or EC₅₀)
Target Compound Dual methoxy groups Not reported
Isoindole Dione Analog Electron-deficient core DPPH scavenging: 1.4× ascorbic acid
Catechol-Containing 3,4-Dihydroxyphenyl Anti-inflammatory: 17.00 µM

Substitutions on the Aromatic Rings

Variations in the phenyl or indole ring substituents modulate solubility and target selectivity:

  • 3-(3-Chloro-4-methoxyphenyl)-N-(pyridin-2-yl)propanamide : Chlorine atom enhances electrophilicity, possibly favoring covalent interactions with cysteine residues in enzymes .

Physical Properties

Property Target Compound Similar Compounds
Melting Point Not reported 161–221°C (indole-propanamide analogs)
Solubility Likely low (logP ~3.5) Purified via RP-18 HPLC (hydrophobic)

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